3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities towards c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It’s known that similar compounds inhibit the activity of c-met/vegfr-2 kinases . This inhibition likely occurs through the compound binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and angiogenesis, given its inhibitory activity on c-Met/VEGFR-2 kinases . Inhibition of these kinases can disrupt multiple signaling pathways, including the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action would likely include reduced cell proliferation and angiogenesis due to the inhibition of c-Met/VEGFR-2 kinases . This could potentially lead to the suppression of tumor growth in cancerous cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reaction conditions can affect the yield of similar triazolo[4,3-a]pyrazine derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
4-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
5-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness: 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIYDYRVHOZGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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